

Application Notes and Protocols for Resazurin Assay in Adherent Mammalian Cells

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Compound of Interest		
Compound Name:	Resazurin	
Cat. No.:	B1680527	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

The **Resazurin** assay, also known as the AlamarBlue® assay, is a widely used, simple, and sensitive method to quantify the metabolic activity of living cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][3][4][5][6] The core of the assay is the redox indicator **Resazurin** (7-hydroxy-3H-phenoxazin-3-one 10-oxide), a blue, cell-permeable, and non-fluorescent compound.[7] In viable, metabolically active cells, mitochondrial and cytoplasmic dehydrogenase enzymes reduce **Resazurin** into the highly fluorescent, pink-colored compound, resorufin.[2][4][7] This conversion only occurs in living cells, and the amount of resorufin produced is directly proportional to the number of viable cells in the sample.[2][7][8] The quantity of resorufin can be measured using either a fluorometer or a spectrophotometer (absorbance).[2][8] Due to its higher sensitivity, linearity, and robustness, fluorescence measurement is the more common and recommended method.[8] The non-toxic nature of the dye at working concentrations also allows for kinetic monitoring and long-term experiments, as it does not require cell lysis.[2][4]

Materials and Reagents

- Resazurin sodium salt (e.g., Sigma-Aldrich #R7017)
- Dulbecco's Phosphate-Buffered Saline (DPBS) or Phosphate-Buffered Saline (PBS), pH 7.4



- Sterile, light-protected containers
- 0.2 μm syringe filter
- Adherent mammalian cells of interest
- Complete cell culture medium
- Opaque-walled 96-well or 384-well microplates (for fluorescence)
- Sterile multi- and single-channel pipettes
- CO2 incubator (37°C, 5% CO2)
- Microplate fluorometer or spectrophotometer

Reagent Preparation

Proper preparation and storage of the **Resazurin** solutions are critical for reproducible results. The solution is light-sensitive and should be protected from light at all times.



Reagent	Preparation Steps	Storage
100X Resazurin Stock Solution (e.g., 10 mM)	1. Dissolve Resazurin sodium salt in sterile 1X DPBS or PBS to a final concentration of 10 mM.[1] 2. Alternatively, dissolve 100 mg of Resazurin sodium salt in 10 mL of 1X PBS.[7] 3. Ensure the salt is completely dissolved. 4. Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil).[1][7][8] 5. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.	Store protected from light at -20°C for long-term storage or at 4°C for frequent use.[7][8]
1X Resazurin Working Solution (e.g., 44 μM)	1. Before each experiment, thaw a stock solution aliquot and warm it to 37°C.[7] 2. Prepare the working solution by diluting the stock solution in complete cell culture medium or PBS to the desired final concentration. A common final concentration in the well is 10% of the culture volume.[7] 3. For example, dilute a 440 μM intermediate stock to a final concentration of 44 μM in complete medium.[1] Or, add 10-20 μL of the prepared Resazurin solution to each 100 μL of cell culture.[2][8]	Prepare fresh before each use. [1]



Experimental Protocol for Adherent Cells

This protocol is optimized for a 96-well plate format. Volumes should be adjusted accordingly for other plate types.

Step 1: Cell Seeding

- Harvest and count adherent cells.
- Seed the cells in a 96-well opaque-walled plate at a desired density in a volume of 100 μL per well.[2] The optimal seeding density depends on the cell type and the duration of the experiment and should be determined empirically.
- Include control wells:
 - No-Cell Control (Blank): 100 μL of culture medium without cells to determine background fluorescence.[2]
 - Untreated Control (Positive Viability): Cells treated with vehicle control.
 - Treated Wells: Cells exposed to the test compound at various concentrations.
- Incubate the plate at 37°C in a 5% CO2 incubator for several hours or overnight to allow the cells to attach firmly to the plate surface.[1]

Step 2: Cell Treatment

- After cell attachment, remove the medium and add fresh medium containing the test compounds or vehicle control.
- Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

Step 3: Resazurin Incubation

• Following treatment, add 10 μ L of the **Resazurin** reagent to each well, resulting in a final volume of 110 μ L.[7] Mix gently by swirling the plate.



• Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8] The optimal incubation time can vary depending on the metabolic rate of the cell line and cell density and may require optimization.[1][7] Signals can be read at multiple time points to determine the ideal window.[2]

Step 4: Data Acquisition

- Measure the signal using a microplate reader.
 - Fluorescence: Excite at 530-570 nm and measure the emission at 580-620 nm.[2][7] A
 common setting is 560 nm for excitation and 590 nm for emission.[8]
 - Absorbance: Measure the absorbance at 570 nm and a reference wavelength of 600 nm.

Data Presentation and Analysis

Quantitative Data Summary

Parameter	Recommended Value/Range	Notes
Plate Type	Opaque-walled 96-well plate	Minimizes well-to-well crosstalk in fluorescence readings.
Seeding Volume	100 μL/well	Standard for 96-well plates.[2]
Resazurin Addition	10-20 μL/well (10-20% of culture volume)	Ensures sufficient reagent for conversion.[8]
Incubation Time	1 - 4 hours	Must be optimized for each cell type and density.[1][8]
Fluorescence Wavelengths	Excitation: 530-570 nm Emission: 580-620 nm	Optimal settings should be determined for the specific instrument.[2]
Absorbance Wavelengths	Primary: 570 nm Reference: 600 nm	Less sensitive than fluorescence.[9]



Calculation of Cell Viability

- Subtract Background: For each well, subtract the average fluorescence reading of the no-cell control (blank) wells.[2]
 - Corrected Fluorescence = FluorescenceSample- FluorescenceBlank
- Calculate Percentage Viability: Normalize the data to the untreated control wells, which are set to 100% viability.
 - % Viability = (Corrected FluorescenceTreated * / Corrected Fluorescence*Untreated) x
 100

Troubleshooting



Issue	Potential Cause(s)	Suggested Solution(s)
High Background Signal	- Contamination of reagents or medium Autofluorescence of test compounds Over- incubation with Resazurin.	- Use sterile, fresh reagents Run a control with compound and Resazurin but no cells Optimize and reduce incubation time.
Low Signal / Poor Sensitivity	- Cell number is too low Incubation time is too short Cells have low metabolic activity.	- Increase the initial cell seeding density Increase the incubation time with Resazurin (e.g., up to 4 hours).[8] - Ensure cells are healthy and in the logarithmic growth phase.
High Variability Between Replicates	- Uneven cell seeding Pipetting errors Edge effects in the microplate.	- Ensure a single-cell suspension before seeding; mix well Use calibrated pipettes Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Signal Plateau	- Depletion of Resazurin due to high cell density or prolonged incubation.	- Reduce the cell seeding density Shorten the incubation time with the reagent.[4]

Logical Relationships

The assay is based on a clear logical relationship between the state of the cells and the final output signal.

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